molecular formula C25H25NO4 B2824344 3-Hydroxy-7-methyl-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one CAS No. 879046-99-8

3-Hydroxy-7-methyl-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one

Cat. No.: B2824344
CAS No.: 879046-99-8
M. Wt: 403.478
InChI Key: WFLISVJMYGKBDJ-UHFFFAOYSA-N
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Description

3-Hydroxy-7-methyl-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one is a useful research compound. Its molecular formula is C25H25NO4 and its molecular weight is 403.478. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Compounds structurally related to 3-Hydroxy-7-methyl-1-(3-naphthyloxypropyl)-3-(2-oxopropyl)indolin-2-one have been synthesized and evaluated for their antibacterial activity. For example, pyridonecarboxylic acids and their analogues have shown significant activity against various bacterial strains, indicating the potential for the development of new antibacterial agents (Egawa et al., 1984).

Histochemical Applications

Certain naphthol derivatives have been used as reagents in histochemical techniques for the demonstration of tissue oxidase activity. This reflects the application of such compounds in the development of histochemical reagents for research in cellular and molecular biology (Burstone, 1959).

ACE Inhibition and Antihypertensive Activity

Research has also explored the synthesis and evaluation of indoline derivatives for their ability to inhibit angiotensin-converting enzyme (ACE) and their potential antihypertensive effects. These studies highlight the therapeutic research applications of indoline derivatives in cardiovascular diseases (Kim et al., 1983).

Novel Heterocyclic Systems

Indolinone derivatives have been used to synthesize novel spiro heterocyclic systems, showcasing the application of these compounds in the field of organic chemistry and drug design. The synthesis of new heterocyclic structures can lead to the discovery of compounds with unique biological activities (Abdel-ghany et al., 2000).

Catalysis in Organic Synthesis

Indoline derivatives have been involved in studies related to catalysis, for instance, in the alkylation reaction of 1-naphthol with epichlorohydrin. This research application demonstrates the role of these compounds in facilitating or improving chemical reactions, which is crucial in the synthesis of complex organic molecules (Jovanovic et al., 2006).

Properties

IUPAC Name

3-hydroxy-7-methyl-1-(3-naphthalen-1-yloxypropyl)-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4/c1-17-8-5-12-21-23(17)26(24(28)25(21,29)16-18(2)27)14-7-15-30-22-13-6-10-19-9-3-4-11-20(19)22/h3-6,8-13,29H,7,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLISVJMYGKBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2CCCOC3=CC=CC4=CC=CC=C43)(CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.